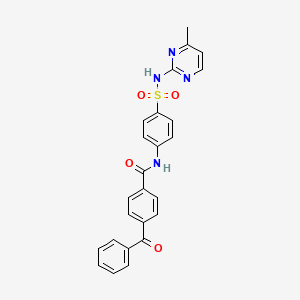
4-benzoyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzoyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a useful research compound. Its molecular formula is C25H20N4O4S and its molecular weight is 472.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-benzoyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound integrates a benzamide structure with sulfonamide and pyrimidine functionalities, which are known to exhibit diverse biological effects. This article explores its biological activity, focusing on enzyme inhibition, anti-inflammatory properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H24N4O4S. The compound features a sulfonamide group and a benzamide moiety, which contribute to its reactivity and biological interactions.
Enzyme Inhibition
Research indicates that compounds with similar structures to this compound can act as potent inhibitors of carbonic anhydrases (CAs) , which are critical enzymes involved in various physiological processes including acid-base balance and fluid secretion. For instance, derivatives of sulfonamides have demonstrated nanomolar potency against human carbonic anhydrases I, II, and IV, suggesting their potential use in treating conditions like glaucoma and edema .
Table 1: Comparison of Inhibitory Potency of Related Compounds
| Compound Name | Target Enzyme | IC50 (nM) | Unique Features |
|---|---|---|---|
| This compound | Carbonic Anhydrase I | TBD | Contains both sulfonamide and benzamide groups |
| 4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide | Carbonic Anhydrase II | 50 | Incorporates thiadiazole ring |
| N-(substituted phenyl)benzamides | Various | Varies | Diverse substituents lead to varied activities |
Anti-inflammatory Activity
The compound's structural characteristics suggest potential anti-inflammatory activity. Similar compounds have shown efficacy in inhibiting inflammatory pathways by blocking specific kinases involved in cytokine production. For example, studies on related benzimidazole derivatives indicate that they can effectively suppress the generation of pro-inflammatory cytokines such as IL-1β .
Antiviral Activity
Preliminary investigations into the antiviral properties of structurally related compounds have yielded promising results. Some derivatives have demonstrated activity against RNA viruses by inhibiting viral RNA synthesis through interactions with RNA polymerase II . While specific data on this compound is limited, its structural analogs suggest potential for further exploration in antiviral drug development.
Case Studies
- Inhibition of Carbonic Anhydrases : A study involving a series of sulfonamide derivatives highlighted their effectiveness as inhibitors of carbonic anhydrases. The research emphasized the importance of functional group positioning and electronic properties in enhancing inhibitory activity.
- Anti-inflammatory Mechanisms : A recent investigation into compounds featuring pyrimidine rings revealed significant inhibition of inflammatory mediators. The study concluded that modifications in the chemical structure could lead to improved anti-inflammatory potency .
The proposed mechanism for the biological activity of this compound involves multiple interactions:
- Hydrogen bonding with target enzymes.
- Hydrophobic interactions contributing to binding affinity.
- π–π stacking between aromatic rings enhancing stability within the active site.
Propriétés
IUPAC Name |
4-benzoyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O4S/c1-17-15-16-26-25(27-17)29-34(32,33)22-13-11-21(12-14-22)28-24(31)20-9-7-19(8-10-20)23(30)18-5-3-2-4-6-18/h2-16H,1H3,(H,28,31)(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVVUKHUSBUGFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














